REACTION_CXSMILES
|
[CH:1]1([C:4]#[C:5][C:6]2[CH:7]=[CH:8][C:9]([C:12]([O:14]C)=[O:13])=[N:10][CH:11]=2)[CH2:3][CH2:2]1.[OH-].[K+].O.Cl>CO>[CH:1]1([C:4]#[C:5][C:6]2[CH:7]=[CH:8][C:9]([C:12]([OH:14])=[O:13])=[N:10][CH:11]=2)[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
methyl 5-(cyclopropylethynyl)picolinate
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#CC=1C=CC(=NC1)C(=O)OC
|
Name
|
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to RT
|
Type
|
CUSTOM
|
Details
|
The light brown precipitate was formed
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was cooled to 0° C. by ice bath
|
Type
|
FILTRATION
|
Details
|
The brown precipitate was collected by filtration
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C#CC=1C=CC(=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.871 mmol | |
AMOUNT: MASS | 163 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |